Homatropine

Overview

Description

Homatropine is an anticholinergic medication that acts as an antagonist at muscarinic acetylcholine receptors, affecting the parasympathetic nervous system. It is commonly used in ophthalmology as a cycloplegic to temporarily paralyze accommodation and as a mydriatic to dilate the pupil . This compound is also used in combination with hydrocodone as an antitussive to relieve cough .

Mechanism of Action

Target of Action

Homatropine is an anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

This compound is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine . It is expected to act in a similar manner as atropine, producing similar parasympatholytic effects . By blocking muscarinic receptors and cholinergic signaling pathways, this compound blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis .

Biochemical Pathways

The muscarinic acetylcholine receptor, the primary target of this compound, mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . By antagonizing these receptors, this compound disrupts these pathways, leading to its therapeutic effects.

Result of Action

This compound produces typical anticholinergic effects inducing mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). Other effects of structurally-related atropine that could also apply to this compound include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .

Biochemical Analysis

Biochemical Properties

Homatropine plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels . This compound binds to these receptors, blocking the action of acetylcholine and preventing the usual parasympathetic responses such as pupil constriction and accommodation .

Cellular Effects

This compound affects various types of cells, particularly those in the eye. It induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which are essential for detailed eye examinations . Additionally, this compound can inhibit secretions, cause tachycardia, relax smooth muscle, and produce central nervous system effects such as excitation . These effects are mediated through its antagonistic action on muscarinic receptors, impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively binding to muscarinic acetylcholine receptors. This binding prevents acetylcholine from activating these receptors, thereby inhibiting the parasympathetic nervous system’s actions . This compound’s bulky aromatic group replaces the acetyl group of acetylcholine, blocking the receptor’s active site and preventing signal transduction . This results in the inhibition of typical cholinergic responses, such as pupil constriction and accommodation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound eye drops typically have a shorter duration of action compared to other cycloplegic drugs like atropine, with effects lasting from 1 to 3 days . The stability and degradation of this compound in vitro and in vivo are crucial for its efficacy, with long-term effects on cellular function being observed in some studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in dogs, this compound is used in combination with hydrocodone to reduce respiratory secretions . The acute oral LD50 of this compound is 1200 mg/kg in rats, 1400 mg/kg in mice, and 1000 mg/kg in guinea pigs, indicating its systemic toxicity at high doses . These studies highlight the importance of dosage in determining the therapeutic and adverse effects of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. By blocking muscarinic receptors and cholinergic signaling pathways, this compound affects the response of the iris sphincter muscle and the accommodative muscle of the ciliary body . These interactions influence metabolic flux and metabolite levels, contributing to its pharmacological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is administered as eye drops for local effects in the eye, where it is absorbed and distributed to the target tissues . The drug’s distribution is influenced by its interaction with transporters and binding proteins, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane region of target cells. It binds to muscarinic acetylcholine receptors located on the cell surface, preventing acetylcholine from activating these receptors . This localization is crucial for its activity and function, as it ensures that this compound effectively blocks cholinergic signaling at the receptor level .

Preparation Methods

Synthetic Routes and Reaction Conditions

Homatropine hydrobromide can be synthesized through a series of chemical reactions. One method involves the esterification of tropine with O-formyl almond acyl chloride, followed by acidic hydrolysis and salification with hydrobromide . This method avoids the use of toxic solvents like benzene, making it more environmentally friendly and suitable for industrial production .

Industrial Production Methods

The industrial production of this compound hydrobromide involves similar steps but on a larger scale. The process includes the esterification of tropine, hydrolysis, and salification, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Homatropine undergoes various chemical reactions, including:

Esterification: Formation of esters from acids and alcohols.

Hydrolysis: Breaking down of compounds by reaction with water.

Salification: Formation of salts from acids and bases.

Common Reagents and Conditions

Esterification: Typically involves acyl chlorides and alcohols under acidic conditions.

Hydrolysis: Requires water and an acid or base catalyst.

Salification: Involves the reaction of acids with bases to form salts.

Major Products

The major products formed from these reactions include this compound hydrobromide and other related esters and salts .

Scientific Research Applications

Homatropine has a wide range of scientific research applications:

Chemistry: Used as a template in the synthesis of molecularly imprinted polymers (MIPs) for analytical methods.

Biology: Studied for its effects on muscarinic acetylcholine receptors and parasympathetic nervous system.

Industry: Utilized in the production of anticholinergic drugs and related compounds.

Comparison with Similar Compounds

Similar Compounds

Atropine: Another anticholinergic drug with similar effects but longer duration of action.

Scopolamine: Used for motion sickness and has similar anticholinergic properties.

Homatropine Methylbromide: A quaternary ammonium compound used for gastrointestinal issues and as an antitussive.

Uniqueness

This compound is less potent than atropine and has a shorter duration of action, making it suitable for applications where a shorter effect is desired . Its combination with hydrocodone as an antitussive also sets it apart from other anticholinergic drugs .

Properties

Key on ui mechanism of action |

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. |

|---|---|

CAS No. |

87-00-3 |

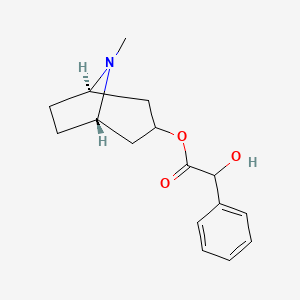

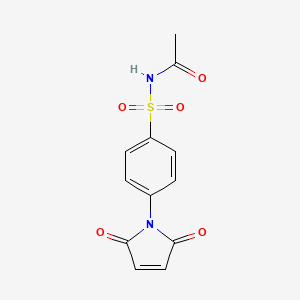

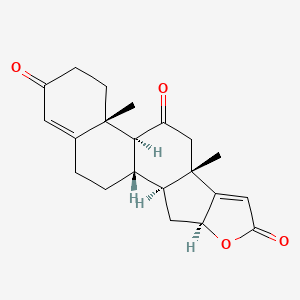

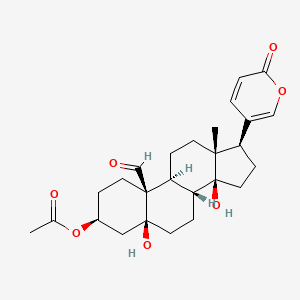

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13?,14?,15?/m0/s1 |

InChI Key |

ZTVIKZXZYLEVOL-NAOUJUTFSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |

Isomeric SMILES |

CN1[C@H]2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |

melting_point |

191°C as methylbromide and 212°C as hydrobromide |

solubility |

Soluble as hydrobromide |

Synonyms |

AK-Homatropine Homatropin - POS homatropine homatropine hydrobromide, (endo-(+-)-isomer) homatropine hydrochloride, (endo-(+-)-isomer) homatropine sulfate (1:1), (3(R)-endo)-isomer homatropine sulfate (1:1), (3(S)-endo)-isomer homatropine sulfate (2:1), endo-isomer homatropine, (3(S)-endo)-isomer homatropine, exo-(+-)-isomer I - Homatrine Isopto Homatropine Minims-Homatropin Minims-Homatropine Hydrobromide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)

![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)

![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)

![[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] 2-methylbut-2-enoate](/img/structure/B1218909.png)